molecular formula C13H16O4 B2632934 (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid CAS No. 97024-74-3

(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid

Cat. No. B2632934
CAS RN: 97024-74-3
M. Wt: 236.267
InChI Key: QXTOASVQCPLPEK-UHFFFAOYSA-N
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Description

(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid, also known as 2,6,6-TMABA, is a naturally occurring organic compound derived from the aromatic amino acid phenylalanine. It is a non-proteinogenic amino acid that has been found to be involved in a number of biochemical pathways, including the production of the neurotransmitter serotonin and the metabolism of carbohydrates. 2,6,6-TMABA has also been studied for its potential as a therapeutic agent due to its ability to modulate several biochemical and physiological processes.

Scientific Research Applications

Enantioselective Synthesis and Biotransformation

Benzofuranone derivatives, structurally similar to (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid, play a crucial role in pharmaceutical chemistry due to their biological activity. The enantioselective synthesis of tetrahydrobenzofuranone derivatives and their hydroxy derivatives has been achieved with high enantiomeric excesses using enzyme-mediated hydrolysis reactions. These reactions utilized several lipases for the kinetic resolution of racemic compounds, demonstrating high enantioselectivity towards hydroxy derivatives at specific pH levels and solvent systems (Caliskan & Ay, 2018).

Chemical and Microbial Synthesis of Derivatives

New derivatives of 4-oxo-tetrahydroindoles were synthesized using chemical and microbial biotransformation methods. These methods included manganese(III) acetate-mediated acetoxylation, followed by conversion to indole derivatives using benzyl amine. Additionally, biotransformation reactions with Aspergillus niger were used to obtain pharmacologically interesting compounds (Caliskan et al., 2020).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of a compound structurally similar to (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid with anti-hyperglycemic properties has been reported. The study highlighted the stabilization of the structure through hydrogen bonds and molecular modeling studies to understand the biological activity exhibited by structurally unrelated compounds (Rajalakshmi et al., 2001).

Chemoselective Synthesis and Oxidation Studies

The oxidation of 4b,9b-dihydroxyindeno[1,2-b]benzofuran-10-one derivatives was studied to synthesize chemo selectively spiro derivatives and benzoic acids. These studies revealed the potential for synthesizing diverse compounds with varying structures and functionalities (Firoozi et al., 2018).

properties

IUPAC Name

2-(2,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-7-8(4-11(15)16)12-9(14)5-13(2,3)6-10(12)17-7/h4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTOASVQCPLPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)CC(CC2=O)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid

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